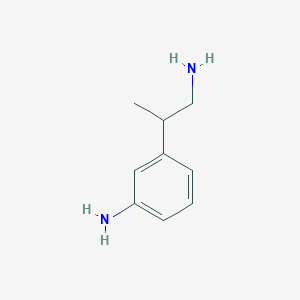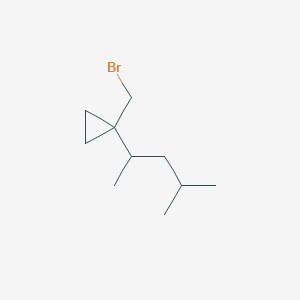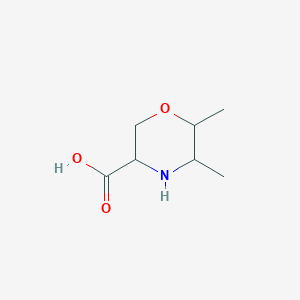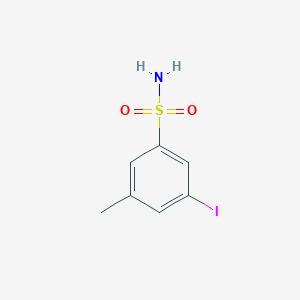![molecular formula C14H25ClN2O B13197942 2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B13197942.png)
2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide is a chemical compound with the molecular formula C14H25ClN2O and a molecular weight of 272.81 g/mol . This compound is used in various fields of scientific research, including proteomics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with 1-piperidin-1-ylcyclohexylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide is utilized in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide
- N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide
- 2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]ethanamide
Uniqueness
This compound is unique due to the presence of both the piperidine and cyclohexyl groups, which confer specific chemical and biological properties. This makes it particularly valuable in research applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C14H25ClN2O |
|---|---|
Poids moléculaire |
272.81 g/mol |
Nom IUPAC |
2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide |
InChI |
InChI=1S/C14H25ClN2O/c15-11-13(18)16-12-14(7-3-1-4-8-14)17-9-5-2-6-10-17/h1-12H2,(H,16,18) |
Clé InChI |
QURAHICPUHYPRO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CNC(=O)CCl)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13197875.png)



![4-[(Butan-2-yloxy)methyl]aniline](/img/structure/B13197903.png)


![4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13197922.png)



